molecular formula C34H54N2O10 B047743 Metoprolol fumarate CAS No. 80274-67-5

Metoprolol fumarate

Cat. No.: B047743
CAS No.: 80274-67-5
M. Wt: 650.8 g/mol
InChI Key: BRIPGNJWPCKDQZ-WXXKFALUSA-N
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Description

Metoprolol fumarate is a beta-blocker used primarily to treat cardiovascular conditions such as hypertension, angina, and heart failure. It is a selective beta-1 adrenergic receptor antagonist, which means it specifically targets the beta-1 receptors in the heart, reducing heart rate and cardiac output. This compound is commonly prescribed to manage high blood pressure, prevent heart attacks, and alleviate symptoms of angina .

Mechanism of Action

Target of Action

Metoprolol fumarate primarily targets the beta-1-adrenergic receptors located in the heart . These receptors play a crucial role in regulating the heart’s function, including heart rate and contractility.

Mode of Action

Metoprolol is a beta-1-selective (cardioselective) adrenergic receptor blocking agent . It works by inhibiting the action of certain neurotransmitters, specifically adrenaline and noradrenaline, on these receptors . This inhibition decreases cardiac output by producing negative chronotropic (slowing heart rate) and inotropic (reducing contractility) effects .

Biochemical Pathways

The primary biochemical pathway affected by metoprolol is the adrenergic signaling pathway . By blocking beta-1-adrenergic receptors, metoprolol inhibits the effects of catecholamines (adrenaline and noradrenaline). This leads to a decrease in heart rate, myocardial contractility, and myocardial oxygen demand .

Pharmacokinetics

Metoprolol undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The metabolism of metoprolol is mainly driven by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . The oral studies depict a dose-dependent increase in maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) .

Result of Action

The molecular and cellular effects of metoprolol’s action result in a reduction of heart rate and contractility, leading to decreased blood pressure and reduced strain on the heart . This makes metoprolol effective in the treatment of conditions such as hypertension, angina, myocardial infarction, and other cardiovascular diseases .

Action Environment

The action of metoprolol can be influenced by various environmental factors. For instance, the metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . Additionally, one study has reported a drug–food interaction for metoprolol but no significant changes were seen in the Cmax and AUC . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .

Biochemical Analysis

Biochemical Properties

Metoprolol Fumarate interacts with various enzymes and proteins in the body. It is metabolized primarily by the enzyme CYP2D6 . The interactions of this compound with these biomolecules are crucial for its therapeutic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with the CYP2D6 enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that it has a dose-dependent increase in maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with the CYP2D6 enzyme, which plays a crucial role in its metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its transport and distribution are influenced by various factors, including its interaction with transporters and binding proteins .

Subcellular Localization

Current studies are investigating potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metoprolol fumarate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(4-(2-methoxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol. Finally, this compound is combined with fumaric acid to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization, filtration, and drying are employed to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Metoprolol fumarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Metoprolol fumarate has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its balance of efficacy, selectivity, and safety, making it a widely used medication in the management of cardiovascular conditions.

Properties

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIPGNJWPCKDQZ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027711
Record name Metoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80274-67-5
Record name Metoprolol fumarate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprolol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOPROLOL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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